![molecular formula C18H19Cl2N3O B8435763 1-tert-butyl-3-[[5-chloro-3-(chloromethyl)-2-pyridyl]methyl]-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8435763.png)
1-tert-butyl-3-[[5-chloro-3-(chloromethyl)-2-pyridyl]methyl]-3H-pyrrolo[2,3-b]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl-3-[[5-chloro-3-(chloromethyl)-2-pyridyl]methyl]-3H-pyrrolo[2,3-b]pyridin-2-one is a complex organic compound that belongs to the class of pyrrolopyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-3-[[5-chloro-3-(chloromethyl)-2-pyridyl]methyl]-3H-pyrrolo[2,3-b]pyridin-2-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1-tert-butyl-3-[[5-chloro-3-(chloromethyl)-2-pyridyl]methyl]-3H-pyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like amines or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-tert-butyl-3-[[5-chloro-3-(chloromethyl)-2-pyridyl]methyl]-3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(tert-Butyl)-3-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Lacks the chloromethyl and chloro groups.
1-(tert-Butyl)-3-((3-(chloromethyl)pyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Lacks the 5-chloro group.
Uniqueness
1-tert-butyl-3-[[5-chloro-3-(chloromethyl)-2-pyridyl]methyl]-3H-pyrrolo[2,3-b]pyridin-2-one is unique due to the presence of both chloromethyl and chloro groups, which may enhance its reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C18H19Cl2N3O |
|---|---|
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
1-tert-butyl-3-[[5-chloro-3-(chloromethyl)pyridin-2-yl]methyl]-3H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C18H19Cl2N3O/c1-18(2,3)23-16-13(5-4-6-21-16)14(17(23)24)8-15-11(9-19)7-12(20)10-22-15/h4-7,10,14H,8-9H2,1-3H3 |
InChI-Schlüssel |
FTSHSJVGEQJSDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C(=O)C(C2=C1N=CC=C2)CC3=C(C=C(C=N3)Cl)CCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
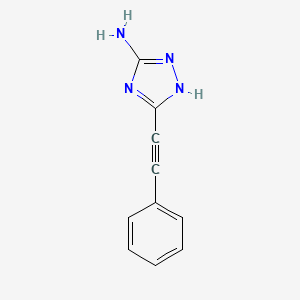
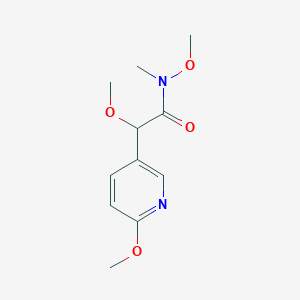
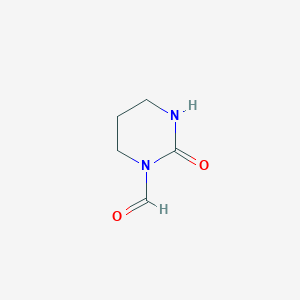
![N-[4-methyl-5-(2-tert-butyl-4-pyridyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B8435695.png)
![4-[(Tert-butoxycarbonyl)amino]-3-iodo-2-methoxypyridine](/img/structure/B8435698.png)
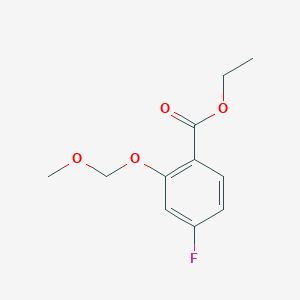
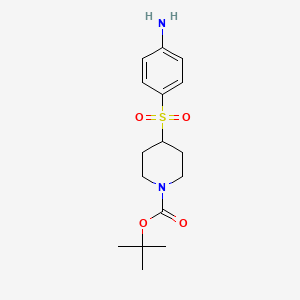
![4-Boc-6-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B8435738.png)
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B8435747.png)
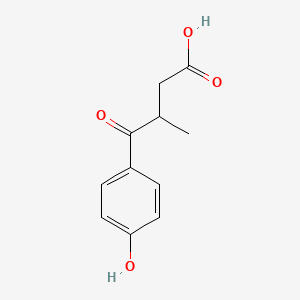
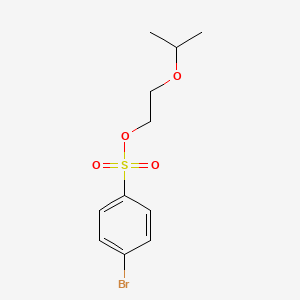
![7-Butyl-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B8435767.png)

![6-Chloro-2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B8435794.png)
